2-Amino-3-chloro-5-cyanopyridine CAS number and properties
2-Amino-3-chloro-5-cyanopyridine CAS number and properties
An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-cyanopyridine, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an illustrative experimental protocol for the synthesis of related structures, discusses its applications, and outlines essential safety and handling information.
Chemical Identity and Properties
2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro group, and a cyano group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Amino-3-chloro-5-cyanopyridine
| Property | Value | Source |
| CAS Number | 156361-02-3 | [1] |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| IUPAC Name | 6-amino-5-chloronicotinonitrile | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, inert atmosphere, dark place |
Synthesis of 2-Amino-3-cyanopyridine Derivatives: An Experimental Protocol
2-Amino-3-cyanopyridine derivatives are frequently synthesized via a one-pot multicomponent reaction, which is an efficient method for generating molecular complexity from simple starting materials in a single step.[2][3] The following is a general protocol for the synthesis of 2-amino-3-cyanopyridine scaffolds.[3][4]
Objective: To synthesize a 2-amino-3-cyanopyridine derivative via a one-pot condensation reaction.
Materials:
-
Aromatic aldehyde (2 mmol)
-
A methyl ketone (e.g., acetophenone) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (20 mL)
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Reaction flask
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Reflux condenser
-
Heating mantle
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Filtration apparatus
-
Recrystallization solvent (e.g., DMF-methanol mixture)
Methodology:
-
Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) in a round-bottom flask.
-
Add ethanol (20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 10 to 14 hours.[4]
-
Monitor the reaction progress, often indicated by the formation of a precipitate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system, such as a 1:10 mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]
Characterization: The structure and purity of the synthesized compounds can be confirmed using various analytical techniques, including:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Melting Point Analysis
Logical Workflow for Synthesis
The synthesis of 2-amino-3-cyanopyridine derivatives can be streamlined into a logical workflow, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
Applications in Research and Drug Development
The 2-amino-3-cyanopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] These derivatives have been investigated for various therapeutic applications:
-
Enzyme Inhibition: They have been identified as novel IKK-β inhibitors, which are relevant in inflammatory diseases.[3][6]
-
Antiviral Activity: Certain derivatives show potential as inhibitors of HIV-1 integrase.[5][6]
-
Receptor Antagonism: They have been studied as A2A adenosine receptor antagonists, which have applications in conditions like Parkinson's disease.[6]
-
Broad Biological Activity: The scaffold is associated with antimicrobial, cardiotonic, anti-inflammatory, and antitumor properties.[6]
Furthermore, 2-amino-3-cyanopyridines serve as crucial intermediates for the synthesis of other heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][7]
Safety and Handling
Appropriate safety precautions must be taken when handling 2-Amino-3-chloro-5-cyanopyridine and its derivatives.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
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H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash hands and any exposed skin thoroughly after handling.[10]
In case of accidental exposure, it is crucial to seek medical attention. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[8][9][10]
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. ijpsr.com [ijpsr.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]

